N-cyclopropyl-2-(morpholin-4-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(morpholin-4-yl)acetamide: is an organic compound characterized by the presence of a cyclopropyl group, a morpholine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopropylamine and 2-(morpholin-4-yl)acetic acid reaction
Step 1: Cyclopropylamine is reacted with 2-(morpholin-4-yl)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain N-cyclopropyl-2-(morpholin-4-yl)acetamide.
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Alternative Method
Step 1: Cyclopropylamine is first protected with a suitable protecting group.
Step 2: The protected amine is then reacted with 2-(morpholin-4-yl)acetyl chloride in the presence of a base.
Step 3: The protecting group is removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:
Continuous flow reactors: for efficient mixing and reaction control.
Purification systems: such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- N-cyclopropyl-2-(morpholin-4-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
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Reduction
- Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
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Substitution
- The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
N-oxide derivatives: from oxidation.
Amine derivatives: from reduction.
Substituted morpholine derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: N-cyclopropyl-2-(morpholin-4-yl)acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology
Enzyme Inhibition: This compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine
Drug Development: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting neurological disorders and cancer.
Industry
Polymer Production: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-(morpholin-4-yl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
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N-cyclopropyl-2-(piperidin-4-yl)acetamide
- Similar structure but with a piperidine ring instead of a morpholine ring.
- Used in similar applications but may exhibit different binding affinities and selectivities.
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N-cyclopropyl-2-(pyrrolidin-4-yl)acetamide
- Contains a pyrrolidine ring.
- Often used in medicinal chemistry for different therapeutic targets.
Uniqueness
N-cyclopropyl-2-(morpholin-4-yl)acetamide: is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties, enhancing its interaction with certain molecular targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-cyclopropyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C9H16N2O2/c12-9(10-8-1-2-8)7-11-3-5-13-6-4-11/h8H,1-7H2,(H,10,12) |
InChI Key |
JHIVNMONXFUHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2CCOCC2 |
Origin of Product |
United States |
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